

Unveiling NCX 470: A Dual-Action Therapeutic for Glaucoma

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Compound of Interest		
Compound Name:	AL-470	
Cat. No.:	B15562856	Get Quote

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[City, State] – NCX 470 is an innovative, investigational nitric oxide (NO)-donating bimatoprost analog currently under development for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This novel compound distinguishes itself by possessing a dual mechanism of action, designed to enhance the efficacy of IOP reduction by targeting two distinct pathways involved in aqueous humor dynamics.

NCX 470 is a single molecule that covalently links bimatoprost, a well-established prostaglandin F2α (PGF2α) analog, with a nitric oxide-donating moiety.[1][2] This unique structure allows for the controlled release of both active components, which work synergistically to lower IOP. Bimatoprost primarily increases the uveoscleral outflow of aqueous humor, while the released nitric oxide is believed to enhance the trabecular meshwork outflow, the eye's conventional drainage system.[1][2] This dual approach offers the potential for superior IOP-lowering effects compared to bimatoprost alone.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effect of NCX 470 is mediated through two well-characterized signaling pathways: the PGF2α receptor pathway and the nitric oxide/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.

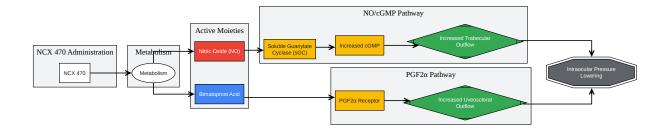
Upon administration, NCX 470 is metabolized, releasing bimatoprost acid and a nitric oxide donor. Bimatoprost acid, the active form of bimatoprost, binds to the PGF2α receptor, a G-



protein coupled receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing the outflow of aqueous humor.

Concurrently, the released nitric oxide activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork and Schlemm's canal. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates downstream targets, resulting in the relaxation of the trabecular meshwork and an increase in the conventional outflow of aqueous humor.

Signaling Pathway of NCX 470



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Caption: Dual signaling pathways of NCX 470 leading to IOP reduction.

Preclinical Efficacy

Preclinical studies in various animal models of glaucoma and ocular hypertension have demonstrated the potent IOP-lowering activity of NCX 470. These studies have consistently shown that NCX 470 produces a greater and more sustained reduction in IOP compared to equimolar doses of bimatoprost.



Preclinical Model	NCX 470 Dose	Comparator	Key Finding	Reference
Ocular Normotensive Dogs	0.014% - 0.065%	Equimolar Bimatoprost	NCX 470 was approximately three times more potent than bimatoprost.	
Ocular Hypertensive Monkeys	Not Specified	Bimatoprost	NCX 470 demonstrated superior IOP lowering compared to bimatoprost.	
Rabbits with Induced Ocular Hypertension	0.14%	0.1% Bimatoprost	NCX 470 significantly blunted the IOP rise, an effect not seen with bimatoprost.	_

Experimental Protocols

The preclinical efficacy of NCX 470 has been established through a series of well-defined experimental protocols.

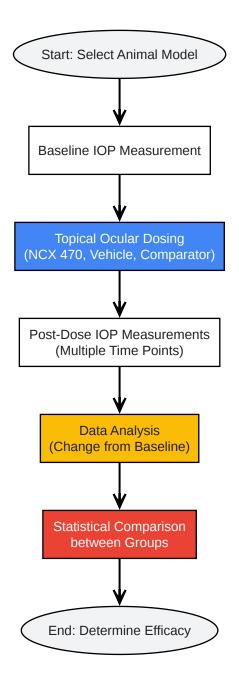
IOP Measurement in Animal Models:

- Subjects: Ocular normotensive dogs, ocular hypertensive cynomolgus monkeys, and rabbits with hypertonic saline-induced ocular hypertension.
- Procedure: A single topical ocular dose of NCX 470, vehicle, or comparator (e.g., bimatoprost) is administered. IOP is measured at baseline and at multiple time points postdosing using a calibrated tonometer.



 Data Analysis: Changes in IOP from baseline are calculated and compared between treatment groups using appropriate statistical methods.

Experimental Workflow for Preclinical IOP Studies



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Caption: Workflow for assessing the efficacy of NCX 470 in animal models.

Measurement of cGMP Levels:



- Objective: To confirm the engagement of the NO/sGC/cGMP pathway.
- Procedure: Following treatment with NCX 470 or bimatoprost, aqueous humor and intraconal and ciliary body (ICB) tissues are collected at specific time points.
- Analysis: The concentration of cGMP in the collected samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
- Results: Studies have shown that NCX 470 treatment leads to a significant increase in cGMP levels in the aqueous humor and ICB compared to bimatoprost.

Pharmacokinetics

Pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of NCX 470. Following topical administration, NCX 470 is expected to be rapidly metabolized in the eye to bimatoprost acid and the NO-donating moiety. Studies have shown that administration of 0.042% NCX 470 resulted in similar exposure to bimatoprost acid in the aqueous humor, choroid/retina, and iris/ciliary body as a 0.03% bimatoprost solution.

Future Directions

NCX 470 represents a promising advancement in the treatment of glaucoma. Its dual mechanism of action offers the potential for improved IOP control, which is a critical factor in preventing the progression of this sight-threatening disease. Ongoing and future clinical trials will further elucidate the safety and efficacy profile of NCX 470 in patients with open-angle glaucoma and ocular hypertension. The unique combination of a well-established prostaglandin analog with the IOP-lowering effects of nitric oxide positions NCX 470 as a significant potential addition to the therapeutic armamentarium for managing glaucoma.

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